molecular formula C15H14O2 B8689629 (5-Ethyl-2-hydroxyphenyl)(phenyl)methanone

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B8689629
M. Wt: 226.27 g/mol
InChI Key: FEFKJJOFHLOEGX-UHFFFAOYSA-N
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Description

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzoyl group attached to the second carbon of the phenol ring and an ethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone can be synthesized through several methods. One common method involves the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the phenol being dissolved in an aqueous sodium hydroxide solution and benzoyl chloride being added slowly while maintaining the temperature at around 0-5°C to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The benzoyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylphenol: Lacks the ethyl group, making it less hydrophobic.

    4-Ethylphenol:

    Benzophenone: Contains two benzoyl groups, significantly altering its chemical properties.

Uniqueness

(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a benzoyl and an ethyl group on the phenol ring. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(5-ethyl-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,2H2,1H3

InChI Key

FEFKJJOFHLOEGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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